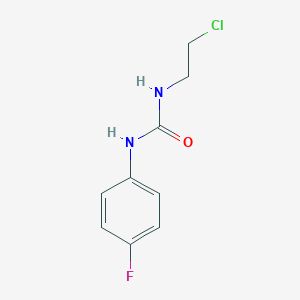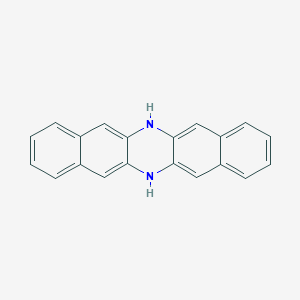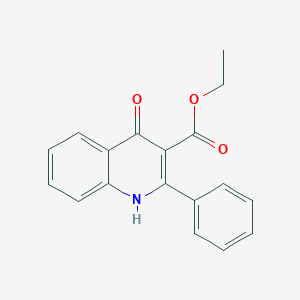![molecular formula C36H54N4O2 B087807 N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide CAS No. 13018-50-3](/img/structure/B87807.png)
N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide is a complex organic compound with the molecular formula C36H54N4O2 This compound is known for its unique structure, which includes two piperidylmethyl groups attached to a sebacamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide typically involves the reaction of 1-methyl-4-phenyl-4-piperidylmethylamine with sebacoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidylmethyl moieties are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
作用機序
The mechanism of action of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
- N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)decanediamide
- N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)terephthalamide
- N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)adipamide
Uniqueness
N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide is unique due to its specific sebacamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required .
特性
CAS番号 |
13018-50-3 |
|---|---|
分子式 |
C36H54N4O2 |
分子量 |
574.8 g/mol |
IUPAC名 |
N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C36H54N4O2/c1-39-25-21-35(22-26-39,31-15-9-7-10-16-31)29-37-33(41)19-13-5-3-4-6-14-20-34(42)38-30-36(23-27-40(2)28-24-36)32-17-11-8-12-18-32/h7-12,15-18H,3-6,13-14,19-30H2,1-2H3,(H,37,41)(H,38,42) |
InChIキー |
DMPYTENYPFANFS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
13018-50-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















